2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole
Overview
Description
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an ethanesulfonyl group, a piperidine ring, and an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to inhibit the epidermal growth factor receptor (egfr) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
Similar compounds have shown to inhibit egfr activity . This inhibition could potentially lead to the disruption of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival, proliferation, and differentiation .
Result of Action
The inhibition of egfr by similar compounds has been associated with cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, disrupting their normal function . The compound’s interaction with these enzymes often involves binding to active sites, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate these molecular interactions makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound has also been associated with changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]oxadiazol-2-yl)-piperidine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative to form the desired piperidine-oxadiazole structure.
Ethanesulfonylation: Finally, the piperidine-oxadiazole intermediate is treated with ethanesulfonyl chloride in the presence of a base to introduce the ethanesulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving the oxadiazole and piperidine moieties.
Comparison with Similar Compounds
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(piperidin-2-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,2,4]oxadiazol-2-yl)-piperidine: This compound has a similar structure but with a different oxadiazole ring, which may affect its chemical reactivity and biological activity.
1-Ethanesulfonyl-4-(5-piperidin-2-yl-[1,3,4]thiadiazol-2-yl)-piperidine: The thiadiazole ring in this compound can introduce different electronic properties and reactivity compared to the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-2-22(19,20)18-9-6-11(7-10-18)13-16-17-14(21-13)12-5-3-4-8-15-12/h11-12,15H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNZTJMEBZZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CCCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.